molecular formula C16H25FN2OSi B1370856 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- CAS No. 651744-22-8

1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-

Cat. No. B1370856
M. Wt: 308.47 g/mol
InChI Key: XSUGYHMHOALEIS-UHFFFAOYSA-N
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Patent
US08758830B2

Procedure details

Potassium carbonate (3.49 g, 25.3 mmol) and bromoethane (1.10 g, 10.1 mmol) were added to 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (2.6 g, 8.43 mmol) in DMF (5 mL). The reaction was heated to 60° C. in a sealed tube for 24 hours and then filtered. After concentration, the filtrate was purified by reverse phase chromatography (Biotage SP4, C-18 25M+, water/ACN, 90/10→10190, 20CV) to yield 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine (360 mg, 12% yield) as a solid.
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][CH3:9].[F:10][C:11]1[C:16]([OH:17])=[CH:15][N:14]=[C:13]2[N:18]([Si](C(C)C)(C(C)C)C(C)C)[CH:19]=[CH:20][C:12]=12.O.C(#N)C>CN(C=O)C>[CH2:8]([O:17][C:16]1[C:11]([F:10])=[C:12]2[CH:20]=[CH:19][NH:18][C:13]2=[N:14][CH:15]=1)[CH3:9] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
3.49 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.1 g
Type
reactant
Smiles
BrCC
Name
Quantity
2.6 g
Type
reactant
Smiles
FC1=C2C(=NC=C1O)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by reverse phase chromatography (Biotage SP4

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=C2C(=NC1)NC=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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